molecular formula C12H20O4 B6152435 (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans CAS No. 1260106-28-2

(1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans

Cat. No.: B6152435
CAS No.: 1260106-28-2
M. Wt: 228.3
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Description

(1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a cyclohexane ring with two functional groups: a tert-butoxycarbonyl group and a carboxylic acid group, positioned in a trans configuration. The stereochemistry of this compound is crucial for its reactivity and interaction with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane-1,4-dicarboxylic acid.

    Protection of Carboxylic Acid Group: One of the carboxylic acid groups is protected using tert-butyl chloroformate to form the tert-butoxycarbonyl group.

    Formation of Trans Configuration: The reaction conditions are carefully controlled to ensure the formation of the trans isomer. This may involve the use of specific catalysts and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like hydrochloric acid or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the production of polymers and other materials with specific structural properties.

Mechanism of Action

The mechanism of action of (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans involves its interaction with molecular targets through its functional groups. The tert-butoxycarbonyl group can act as a protecting group, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions are crucial for the compound’s reactivity and its role in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in having a tert-butyl group but differs in its overall structure and reactivity.

    Piperine: An alkaloid with different functional groups and biological activity.

    Zwitterions: Compounds with both positive and negative charges, differing significantly in structure and properties.

Uniqueness

(1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans is unique due to its specific stereochemistry and the presence of both tert-butoxycarbonyl and carboxylic acid groups. This combination of features makes it particularly valuable in stereoselective synthesis and applications requiring precise molecular interactions.

Properties

CAS No.

1260106-28-2

Molecular Formula

C12H20O4

Molecular Weight

228.3

Purity

95

Origin of Product

United States

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